molecular formula C27H30N4O6S B11604004 4-[2-amino-3-cyano-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide

4-[2-amino-3-cyano-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide

Cat. No.: B11604004
M. Wt: 538.6 g/mol
InChI Key: OILXYSYKRIDDLL-UHFFFAOYSA-N
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Description

4-[2-amino-3-cyano-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-amino-3-cyano-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide typically involves multi-step organic reactions. One common method involves the reaction of substituted cinnamic nitrile with 5,5-dimethyl-1,3-cyclohexadione in the presence of triethylbenzylammonium chloride (TEBA) in water . This reaction provides a fast, efficient, high-yielding, and clean access to the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-amino-3-cyano-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-[2-amino-3-cyano-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[2-amino-3-cyano-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context and the target enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[2-amino-3-cyano-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trimethoxyphenyl group, in particular, may enhance its interaction with certain biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H30N4O6S

Molecular Weight

538.6 g/mol

IUPAC Name

4-[2-amino-3-cyano-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-6,8-dihydro-4H-quinolin-1-yl]benzenesulfonamide

InChI

InChI=1S/C27H30N4O6S/c1-27(2)12-19-24(20(32)13-27)23(15-10-21(35-3)25(37-5)22(11-15)36-4)18(14-28)26(29)31(19)16-6-8-17(9-7-16)38(30,33)34/h6-11,23H,12-13,29H2,1-5H3,(H2,30,33,34)

InChI Key

OILXYSYKRIDDLL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)S(=O)(=O)N)N)C#N)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)C1)C

Origin of Product

United States

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